molecular formula C25H28N6Na3O9 B589170 Pemetrexed L-Glutamic Acid Trisodium Salt CAS No. 1265908-59-5

Pemetrexed L-Glutamic Acid Trisodium Salt

Cat. No.: B589170
CAS No.: 1265908-59-5
M. Wt: 625.501
InChI Key: QMXHFJBYTKIYEI-XYTXGRHFSA-N
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Mechanism of Action

Target of Action

Pemetrexed L-Glutamic Acid Trisodium Salt, also known as Pemetrexed , is an antifolate antineoplastic agent . It primarily targets three enzymes used in purine and pyrimidine synthesis de novo — thymidylate synthase (TS) , dihydrofolate reductase (DHFR) , and glycinamide ribonucleotide formyltransferase (GARFT) . These enzymes are essential for the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .

Mode of Action

Pemetrexed disrupts folate-dependent metabolic processes essential for cell replication . By inhibiting the formation of precursor purine and pyrimidine nucleotides, Pemetrexed prevents the formation of DNA and RNA . This disruption in the synthesis of DNA and RNA inhibits the growth and survival of both normal and cancer cells .

Biochemical Pathways

The biochemical pathways affected by Pemetrexed are those involved in the synthesis of purine and pyrimidine nucleotides . The inhibition of the enzymes TS, DHFR, and GARFT disrupts these pathways, leading to a decrease in the synthesis of DNA and RNA . The downstream effects of this disruption include the inhibition of cell growth and replication .

Pharmacokinetics

It is known that the pharmacokinetics of pemetrexed can serve as a prognostic factor for the development of toxicity, especially for neutropenia

Result of Action

The molecular and cellular effects of Pemetrexed’s action include the inhibition of cell growth and replication . This is achieved through the disruption of DNA and RNA synthesis, which is essential for cell survival . As a result, Pemetrexed has been found to be effective in the treatment of certain types of cancer, including non-small cell lung cancer and malignant pleural mesothelioma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemotherapeutic agents can enhance the effectiveness of Pemetrexed . Additionally, certain patient-specific factors, such as renal impairment, can increase the risk of toxicity . Therefore, careful consideration of these factors is necessary when using Pemetrexed for treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pemetrexed L-Glutamic Acid Trisodium Salt involves multiple steps. A common synthetic route includes the reaction of pemetrexed with L-glutamic acid in the presence of trisodium salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and yield. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Pemetrexed L-Glutamic Acid Trisodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pemetrexed L-Glutamic Acid Trisodium Salt include:

Uniqueness

This compound is unique due to its multitargeted antifolate activity, which allows it to inhibit multiple enzymes simultaneously. This broad-spectrum inhibition makes it more effective in certain cancer treatments compared to other similar compounds .

Properties

CAS No.

1265908-59-5

Molecular Formula

C25H28N6Na3O9

Molecular Weight

625.501

IUPAC Name

(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;sodium

InChI

InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/t15-,16-;;;/m0.../s1

InChI Key

QMXHFJBYTKIYEI-XYTXGRHFSA-N

SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O.[Na].[Na].[Na]

Synonyms

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic Acid Sodium Salt;  Pemetrexed Impurity D; 

Origin of Product

United States

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